N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine
Description
N⁵-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring modified L-ornithine residues at both termini. The N⁵-(diaminomethylidene) modification replaces the δ-amino group of ornithine with a diaminomethylene group, which structurally mimics the guanidinium moiety of arginine. The core sequence (Gly-Ala-Val-Val-Gly) introduces hydrophobic valine residues, likely affecting solubility and intermolecular interactions.
Properties
CAS No. |
651291-95-1 |
|---|---|
Molecular Formula |
C29H55N13O8 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C29H55N13O8/c1-14(2)21(25(47)38-13-20(44)40-18(27(49)50)9-7-11-36-29(33)34)42-26(48)22(15(3)4)41-23(45)16(5)39-19(43)12-37-24(46)17(30)8-6-10-35-28(31)32/h14-18,21-22H,6-13,30H2,1-5H3,(H,37,46)(H,38,47)(H,39,43)(H,40,44)(H,41,45)(H,42,48)(H,49,50)(H4,31,32,35)(H4,33,34,36)/t16-,17-,18-,21-,22-/m0/s1 |
InChI Key |
DOEWGMLTZDQTRE-SPAGYVKCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. It allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.
-
- The process begins with the attachment of the first amino acid to a solid support resin, typically using a linker that can be cleaved later.
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- Subsequent amino acids are added one at a time in a controlled manner, typically using activating agents like HBTU or DIC to facilitate the formation of peptide bonds.
-
- Once the desired sequence is achieved, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) or other cleavage agents.
- The crude product is then purified using high-performance liquid chromatography (HPLC).
- High purity and yield.
- Precise control over sequence and structure.
Solution-Phase Synthesis
Solution-phase synthesis involves assembling the peptide in a liquid medium, allowing for more flexibility in reaction conditions.
-
- Each amino acid is activated before coupling, often using carbodiimides or other coupling reagents.
-
- Amino acids are added in a stepwise fashion, similar to SPPS but in solution.
-
- The final product is purified through techniques such as precipitation or chromatography.
- Suitable for longer peptides where steric hindrance may be an issue in solid-phase methods.
- More straightforward for certain complex structures.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, controlled sequence | Limited by steric factors for large peptides |
| Solution-Phase Synthesis | Flexibility with larger peptides | Often yields lower purity than SPPS |
Research Findings
Recent studies have highlighted the biological significance of this compound:
-
- This compound exhibits potential interactions with various proteins and enzymes, modulating their activities through binding interactions facilitated by diaminomethylidene groups.
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- Research indicates that it may have implications in drug design due to its ability to influence signaling pathways and enzyme inhibition.
-
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities and kinetics, providing insights into its therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Specific functional groups within the compound can be substituted with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related peptides:
Key Differences and Research Findings
In contrast, ’s acetylated termini reduce polarity, favoring hydrophobic environments .
Core Sequence :
- The GAVVG sequence in the target compound contrasts with ’s proline-rich PPGPFSP motif. Prolines restrict conformational flexibility, whereas valine and alanine residues promote hydrophobic aggregation .
Functional Groups :
- ’s cysteine introduces a reactive thiol group absent in the target compound, enabling disulfide bond formation or metal chelation . ’s 3-nitro-L-tyrosine suggests redox activity or nitration-mediated signaling .
Stereochemistry: Compounds like ’s N-ethyl-D-leucinamide incorporate D-amino acids, which confer resistance to enzymatic degradation compared to the target compound’s all-L configuration .
Research Implications and Limitations
- Analogous peptides () highlight the importance of terminal modifications and core hydrophobicity in drug design .
- Stability: The diaminomethylene groups may improve metabolic stability compared to unmodified ornithine, as seen in acetylated analogs () .
- Limitations : Sparse data on the target compound’s synthesis, purity, and experimental validation necessitate caution. Further studies should prioritize comparative pharmacokinetic and pharmacodynamic analyses.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by its unique amino acid sequence and structural features. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.
Chemical Structure
The compound consists of multiple amino acids linked together, including L-ornithine, L-glycine, L-alanine, and L-valine, with diaminomethylidene groups that enhance its chemical properties. The detailed molecular structure can be represented as follows:
- Molecular Formula : C₃₁H₅₄N₈O₇
- CAS Number : 651291-95-1
Synthesis Methodology
The synthesis of this peptide typically involves Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
- Resin Loading : Attaching the first amino acid to the resin.
- Deprotection : Removing protecting groups from the amino acids.
- Coupling : Adding subsequent amino acids using coupling reagents like HBTU or DIC.
- Repetition : Repeating deprotection and coupling until the desired sequence is achieved.
- Cleavage and Purification : Cleaving the completed peptide from the resin and purifying it.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular functions such as:
- Cellular Proliferation : The compound may inhibit or promote cell growth depending on the context.
- Protein Interactions : It can affect protein folding and stability, potentially influencing signaling pathways.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in cancer treatment and drug delivery systems. For example, analogs of related compounds have shown significant inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is often targeted in cancer therapies.
Case Studies
- Cancer Cell Lines : In vitro studies using SCC25 human squamous cell carcinoma demonstrated that modifications in the compound's structure could enhance cytotoxicity while maintaining binding affinity to DHFR .
- Therapeutic Applications : Research into drug delivery systems highlighted the compound's ability to encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
